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Compound of Interest

Compound Name: PI-273

Cat. No.: B355010

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the
selectivity profile of the novel P14Klla inhibitor, PI-273, with a focus on its limited activity against
key kinases in the PISK/AKT signaling pathway.

This guide provides a detailed comparison of the inhibitory activity of PI-273, a first-in-class,
substrate-competitive inhibitor of Phosphatidylinositol 4-Kinase Type Il Alpha (Pl4Klla), against
other critical kinases within the PI3K/AKT pathway. The data presented herein is crucial for
assessing the specificity of PI1-273 and its potential as a selective tool for studying Pl4Klla-
dependent signaling and as a therapeutic agent.

Executive Summary

PI-273 is a potent and specific inhibitor of PI4Klla, a kinase that generates phosphatidylinositol
4-phosphate (P14P), a precursor for important signaling lipids like P1(4,5)P2 and PI(3,4,5)P3.[1]
While Pl4Klla is upstream of the canonical PISK/AKT pathway, direct inhibition of PI3K or AKT
kinases can lead to broad cellular effects and potential toxicities. PI-273 offers a more targeted
approach by modulating this pathway at the level of Pl4KlIla. Experimental data demonstrates
that PI1-273 exhibits high selectivity for P14Klla with significantly less activity against various
isoforms of PI3K and AKT.

Data Presentation: Kinase Selectivity Profile of PI-
273
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The following table summarizes the half-maximal inhibitory concentration (IC50) values of PI-
273 against a panel of P14K, PI3K, and AKT kinase isoforms. The data clearly illustrates the
high selectivity of PI-273 for its primary target, Pl4Klla.

Kinase Target Isoform PI1-273 IC50 (uM)
Phosphatidylinositol 4-Kinase Pl4Klla 0.47[1]
PI4KIIB > 10

Pl4Kllla > 10

P14KIIIB >10

Phosphoinositide 3-Kinase PI3Ka >10
PI3KB > 10

PI3Ky > 10

PI3Kd > 10

Protein Kinase B AKT1 >10
AKT2 > 10

AKT3 > 10

Data sourced from Li J, et al. Cancer Res. 2017 Nov 15;77(22):6253-6266.[1]

Signaling Pathway Context

The following diagram illustrates the position of Pl4Klla relative to the canonical PISK/AKT
signaling pathway and highlights the specific point of inhibition by PI-273.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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